Almecillin

説明

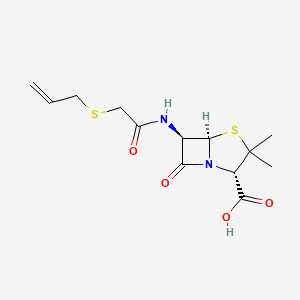

Structure

3D Structure

特性

CAS番号 |

87-09-2 |

|---|---|

分子式 |

C13H18N2O4S2 |

分子量 |

330.4 g/mol |

IUPAC名 |

(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-prop-2-enylsulfanylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |

InChI |

InChI=1S/C13H18N2O4S2/c1-4-5-20-6-7(16)14-8-10(17)15-9(12(18)19)13(2,3)21-11(8)15/h4,8-9,11H,1,5-6H2,2-3H3,(H,14,16)(H,18,19)/t8-,9+,11-/m1/s1 |

InChIキー |

QULKGELYPOJSLP-WCABBAIRSA-N |

SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)CSCC=C)C(=O)O)C |

異性体SMILES |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CSCC=C)C(=O)O)C |

正規SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)CSCC=C)C(=O)O)C |

他のCAS番号 |

87-09-2 |

製品の起源 |

United States |

Foundational & Exploratory

Almecillin: A Technical Overview of Its Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Introduction

Almecillin, also known as Penicillin O, represents an early chapter in the ongoing story of penicillin antibiotics. As a semi-synthetic derivative of the original penicillin structure, its development reflects the initial efforts to modify the penicillin molecule to enhance its therapeutic properties. This technical guide provides a comprehensive overview of the discovery, history, and core scientific principles of this compound, drawing from the available scientific literature. While detailed quantitative data and extensive experimental protocols are not as widely documented as for more common penicillins, this document synthesizes the existing knowledge to serve as a valuable resource for researchers in antibiotic development.

Discovery and Historical Context

This compound, chemically known as [(Allylthio)methyl]penicillin, was first described in the scientific literature in 1961 by a team of Russian scientists led by M.M. Levitov. Their work, published in Meditsinskaia Promyshlennost' SSSR, detailed the production and fundamental properties of this novel penicillin derivative. This compound is produced by the fermentation of the mold Penicillium chrysogenum, the same species used to produce Penicillin G.[1]

The development of this compound occurred during a period of intense research into modifying the penicillin structure to overcome the limitations of Penicillin G, such as its susceptibility to bacterial beta-lactamase enzymes and its relatively narrow spectrum of activity. A 2025 review of natural product-inspired antibiotics notes that Penicillin O was launched in the USA in 1950 by The Upjohn Company under the trade name Cer-O-Cillin, and it was reported to have an antibacterial spectrum similar to that of Penicillin G.[2]

Physicochemical Properties

The fundamental characteristics of this compound are summarized in the table below.

| Property | Value |

| Chemical Name | [(Allylthio)methyl]penicillin |

| Synonyms | This compound, Penicillin O |

| Molecular Formula | C13H16N2O4S2 |

| Molar Mass | 328.40 g/mol |

| CAS Number | 87-09-2 |

Mechanism of Action

Like all penicillin-class antibiotics, this compound's antibacterial activity stems from its ability to interfere with the synthesis of the bacterial cell wall.[3][4][5][6][7] The core of its mechanism involves the inhibition of penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the cross-linking of peptidoglycan, a critical component of the cell wall.[3][6]

The proposed signaling pathway for the action of penicillins, including this compound, is illustrated below.

Caption: Mechanism of action of this compound (Penicillin O).

Synthesis

A generalized workflow for the synthesis of semi-synthetic penicillins is depicted below.

Caption: Generalized workflow for the synthesis of this compound.

In Vitro Activity

The antibacterial spectrum of this compound is reported to be similar to that of Penicillin G, indicating activity primarily against Gram-positive bacteria.[2] Specific minimum inhibitory concentration (MIC) data for this compound against a wide range of bacterial strains is not extensively available in modern literature. For context, the table below presents typical MIC ranges for Penicillin G against common Gram-positive pathogens. It is anticipated that this compound would exhibit a comparable profile.

| Bacterial Species | Penicillin G MIC Range (µg/mL) |

| Staphylococcus aureus (penicillin-susceptible) | 0.015 - 0.5 |

| Streptococcus pneumoniae (penicillin-susceptible) | ≤0.06 - 0.12 |

| Streptococcus pyogenes | ≤0.03 - 0.12 |

| Enterococcus faecalis | 1 - 8 |

Experimental Protocols

Detailed experimental protocols for the discovery and characterization of this compound are primarily contained within the 1961 publication by Levitov et al. and are not readily accessible. However, standard methodologies for determining the in vitro activity of antibiotics, which would have been employed, are well-established.

Minimum Inhibitory Concentration (MIC) Determination (General Protocol)

-

Bacterial Strain Preparation: A standardized inoculum of the test bacterium is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Antibiotic Dilution: A serial two-fold dilution of this compound is prepared in the broth medium across a range of concentrations in a microtiter plate.

-

Inoculation: Each well of the microtiter plate containing the diluted antibiotic is inoculated with the standardized bacterial suspension.

-

Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours.

-

Observation: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacterium.

Clinical Trials and Efficacy

There is a notable absence of published clinical trial data for this compound in the accessible modern scientific literature. While it was reportedly launched commercially, its clinical use appears to have been limited and has been superseded by newer penicillin derivatives with improved pharmacokinetic profiles and broader spectra of activity. Information regarding its clinical efficacy, dosage regimens, and potential adverse effects is not available in the searched databases.

Conclusion

This compound (Penicillin O) holds a place in the historical development of semi-synthetic penicillins. Its discovery demonstrated the feasibility of modifying the penicillin side chain to create new antibiotic entities. However, a lack of extensive, publicly available data on its quantitative in vitro activity, detailed synthesis protocols, and clinical performance has relegated it to a position of historical interest rather than current clinical relevance. Further research, potentially through translation and analysis of the original Russian literature, would be necessary to provide a more complete technical understanding of this early penicillin derivative.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Natural product inspired antibiotics approved for human use – 1943 to 2025 - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 3. Penicillin - Wikipedia [en.wikipedia.org]

- 4. Penicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. urology-textbook.com [urology-textbook.com]

- 6. news-medical.net [news-medical.net]

- 7. walshmedicalmedia.com [walshmedicalmedia.com]

Almecillin's Assault on Bacterial Cell Walls: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Almecillin, also known as Penicillin O, is a β-lactam antibiotic belonging to the penicillin family. Its bactericidal activity stems from the disruption of bacterial cell wall synthesis, a mechanism shared with other penicillins. This in-depth technical guide elucidates the molecular interactions and cellular consequences of this compound's action, providing a foundational resource for researchers in antimicrobial drug development. While specific quantitative data for this compound (Penicillin O) is limited in publicly available literature, its mechanism of action is analogous to that of Penicillin G. Therefore, where specific data for this compound is unavailable, representative data for Penicillin G is provided to illustrate the fundamental principles of its antibacterial activity.

Core Mechanism of Action: Inhibition of Peptidoglycan Synthesis

The structural integrity of the bacterial cell wall is primarily maintained by a rigid, cross-linked polymer called peptidoglycan. This compound's primary target is the final step in the synthesis of this essential structure. The antibiotic exerts its effect through a covalent and irreversible inhibition of key enzymes known as Penicillin-Binding Proteins (PBPs).[1][2]

Targeting Penicillin-Binding Proteins (PBPs)

PBPs are bacterial enzymes, specifically transpeptidases, that catalyze the formation of peptide cross-links between adjacent glycan chains in the peptidoglycan network.[2][3] This cross-linking provides the necessary rigidity to the cell wall, protecting the bacterium from osmotic lysis. This compound, sharing the characteristic β-lactam ring structure of all penicillins, acts as a structural analog of the D-alanyl-D-alanine terminal of the peptidoglycan precursor units.[1] This mimicry allows it to bind to the active site of PBPs.

Irreversible Acylation and Enzyme Inactivation

Upon binding to the PBP active site, the highly strained β-lactam ring of this compound is cleaved. This results in the formation of a stable, covalent acyl-enzyme intermediate with a serine residue within the PBP active site.[1][3] This acylation process effectively and irreversibly inactivates the PBP, preventing it from carrying out its normal function of cross-linking the peptidoglycan strands.[1]

Cell Wall Degradation and Lysis

The inhibition of PBP-mediated cross-linking, coupled with the continuous activity of bacterial autolytic enzymes (autolysins) that remodel the cell wall, leads to a progressive weakening of the peptidoglycan structure.[4] Without a robust and properly cross-linked cell wall, the bacterium can no longer withstand the high internal osmotic pressure, resulting in cell swelling and eventual lysis.[2][4]

The overall mechanism can be visualized as a signaling pathway:

References

- 1. The mechanism of action of penicillin. Penicillin acylates the active site of Bacillus stearothermophilus D-alanine carboxypeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. news-medical.net [news-medical.net]

- 3. Penicillin-binding proteins - Wikipedia [en.wikipedia.org]

- 4. walshmedicalmedia.com [walshmedicalmedia.com]

An In-depth Technical Guide to the Almecillin Biosynthetic Pathway in Penicillium chrysogenum

For Researchers, Scientists, and Drug Development Professionals

Introduction

Penicillium chrysogenum stands as a cornerstone in the history of medicine, being the primary industrial producer of the life-saving antibiotic, penicillin. While benzylpenicillin (Penicillin G) and phenoxymethylpenicillin (Penicillin V) are the most well-known products, this versatile fungus is also capable of synthesizing other penicillin variants. Among these is almecillin, also known as Penicillin O, a semi-synthetic penicillin with an allylmercaptoacetyl side chain. This technical guide provides a comprehensive overview of the core biosynthetic pathway leading to this compound in P. chrysogenum, detailing the enzymatic steps, genetic regulation, and key experimental methodologies for its study.

The Core Penicillin Biosynthetic Pathway

The biosynthesis of all penicillins, including this compound, in P. chrysogenum originates from three primary amino acid precursors: L-α-aminoadipic acid, L-cysteine, and L-valine. The formation of the penicillin nucleus is a three-step enzymatic process encoded by a cluster of genes, namely pcbAB, pcbC, and penDE.[1][2]

-

Tripeptide Formation: The initial step involves the condensation of L-α-aminoadipic acid, L-cysteine, and L-valine to form the tripeptide δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV). This non-ribosomal peptide synthesis is catalyzed by the large, multifunctional enzyme ACV synthetase (ACVS) , which is encoded by the pcbAB gene.[3][4]

-

Bicyclic Ring Formation: The linear ACV tripeptide is then oxidatively cyclized by isopenicillin N synthase (IPNS) to form isopenicillin N (IPN), the first bioactive intermediate in the pathway.[2][5] This reaction, encoded by the pcbC gene, results in the characteristic β-lactam and thiazolidine ring structure of the penicillin core.

-

Side Chain Exchange: The final step is the exchange of the L-α-aminoadipyl side chain of isopenicillin N for a specific acyl group, which is activated as a coenzyme A (CoA) thioester. This transacylation is carried out by acyl-CoA:isopenicillin N acyltransferase (IAT) , encoded by the penDE gene.[1] It is this step that dictates the final penicillin variant produced. For the synthesis of this compound, the precursor is allylmercaptoacetyl-CoA.

This compound-Specific Biosynthesis: The Allylmercaptoacetyl Side Chain

The biosynthesis of this compound diverges from that of other penicillins at the final acyltransferase step. The IAT enzyme exhibits a degree of substrate promiscuity, allowing it to accept various acyl-CoA molecules as substrates.[1] For the production of this compound, the side chain precursor is allylmercaptoacetic acid.

The precise biosynthetic pathway for allylmercaptoacetic acid in P. chrysogenum is not well-documented in publicly available literature. However, it is hypothesized to be synthesized through the fungus's primary metabolism and then activated to its CoA thioester, allylmercaptoacetyl-CoA, by an acyl-CoA synthetase. The broad substrate specificity of some acyl-CoA synthetases in P. chrysogenum supports this possibility.[6] This activated side chain is then utilized by the IAT to produce this compound.

Quantitative Data on the Penicillin Biosynthetic Pathway

The efficiency of the penicillin biosynthetic pathway is governed by the kinetic properties of its enzymes and the intracellular concentrations of its intermediates. The following tables summarize available quantitative data for the core enzymes in P. chrysogenum.

| Enzyme | Substrate | K_m_ (mM) | Reference |

| ACV Synthetase (ACVS) | L-α-aminoadipic acid | 0.045 | [4] |

| L-cysteine | 0.080 | [4] | |

| L-valine | 0.080 | [4] | |

| Isopenicillin N Synthase (IPNS) | δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV) | 0.13 | [2] |

| Acyl-CoA:Isopenicillin N Acyltransferase (IAT) | Penicillin G | 1.5 (apparent) | [7] |

Table 1: Michaelis-Menten Constants (K_m_) for Penicillin Biosynthetic Enzymes.

| Metabolite | Intracellular Concentration (µmol/g dry biomass) | Reference |

| Glucose-6-phosphate | ~1.5 - 2.5 | [3] |

| Fructose-6-phosphate | ~0.5 - 1.0 | [3] |

| Pyruvate | ~0.5 - 2.0 | [3] |

| α-ketoglutarate | ~0.2 - 0.8 | [3] |

| Malate | ~3.0 - 16.0 | [3] |

Table 2: Intracellular Concentrations of Key Primary Metabolites Related to Penicillin Precursor Synthesis. Note: Specific intracellular concentrations of the direct penicillin pathway intermediates (ACV, Isopenicillin N) are challenging to measure and show significant variation depending on the strain and fermentation conditions.[2]

Signaling Pathways and Regulation

The expression of the penicillin biosynthesis genes (pcbAB, pcbC, and penDE) is tightly regulated by a complex network of transcription factors that respond to environmental cues such as nutrient availability and pH.

Figure 1: Simplified regulatory network of penicillin biosynthesis genes in P. chrysogenum. High glucose levels lead to carbon catabolite repression via the transcription factor CreA. Nitrogen limitation activates the AreA transcription factor, while alkaline pH activates PacC, both of which upregulate the expression of the penicillin biosynthesis genes.

Experimental Protocols

A comprehensive understanding of the this compound biosynthetic pathway relies on a suite of molecular and biochemical techniques. Below are detailed methodologies for key experiments.

Protocol 1: Enzyme Activity Assay for Isopenicillin N Synthase (IPNS)

This protocol is adapted from established methods for measuring IPNS activity.[2]

1. Preparation of Cell-Free Extract: a. Grow P. chrysogenum mycelium in a suitable production medium. b. Harvest the mycelium by filtration and wash with cold phosphate buffer (50 mM, pH 7.5). c. Disrupt the mycelial cells by grinding with liquid nitrogen or using a bead beater. d. Resuspend the broken cells in extraction buffer (50 mM Tris-HCl pH 7.8, 1 mM DTT, 10% glycerol). e. Centrifuge at 15,000 x g for 20 minutes at 4°C to pellet cell debris. The supernatant is the cell-free extract.

2. Assay Mixture (1 mL total volume):

- 50 mM Tris-HCl, pH 7.8

- 0.5 mM δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV)

- 0.1 mM FeSO₄

- 2 mM Ascorbic acid

- 1 mM Dithiothreitol (DTT)

- Cell-free extract (containing IPNS)

3. Reaction and Detection: a. Pre-incubate the assay mixture without ACV at 25°C for 5 minutes. b. Initiate the reaction by adding ACV. c. Incubate at 25°C for 30 minutes with shaking. d. Stop the reaction by adding an equal volume of methanol. e. Centrifuge to remove precipitated protein. f. Analyze the supernatant for the presence of isopenicillin N using High-Performance Liquid Chromatography (HPLC).

Protocol 2: Metabolite Extraction from P. chrysogenum Mycelium

This protocol is based on rapid filtration and cold solvent extraction to quench metabolism and extract intracellular metabolites.[2]

1. Rapid Sampling and Quenching: a. Withdraw a known volume of fermentation broth containing mycelium. b. Immediately filter the broth through a pre-weighed filter paper using a vacuum filtration apparatus. c. Quickly wash the mycelial cake on the filter with a cold, neutral buffer to remove extracellular metabolites. d. Immediately plunge the filter with the mycelial cake into liquid nitrogen to quench all metabolic activity.

2. Extraction: a. Transfer the frozen mycelial cake and filter to a pre-chilled mortar and grind to a fine powder under liquid nitrogen. b. Transfer the powder to a tube containing a cold extraction solvent (e.g., a mixture of methanol, acetonitrile, and water). c. Vortex vigorously and incubate on ice for 15-30 minutes. d. Centrifuge at high speed (e.g., 13,000 x g) at 4°C to pellet cell debris.

3. Sample Preparation for Analysis: a. Carefully transfer the supernatant to a new tube. b. Dry the extract under a stream of nitrogen or using a vacuum concentrator. c. Reconstitute the dried extract in a suitable solvent for analysis by LC-MS/MS or HPLC.

Protocol 3: Gene Expression Analysis by Northern Blot

This protocol provides a general framework for analyzing the transcript levels of the penicillin biosynthesis genes.[8]

1. RNA Extraction: a. Harvest P. chrysogenum mycelium as described in the metabolite extraction protocol and immediately freeze in liquid nitrogen. b. Grind the frozen mycelium to a fine powder under liquid nitrogen. c. Extract total RNA using a suitable method, such as a TRIzol-based protocol or a commercial fungal RNA extraction kit.

2. Gel Electrophoresis and Transfer: a. Separate 10-20 µg of total RNA on a denaturing formaldehyde-agarose gel. b. Transfer the separated RNA to a positively charged nylon membrane via capillary blotting overnight. c. UV-crosslink the RNA to the membrane.

3. Hybridization: a. Pre-hybridize the membrane in a hybridization buffer at 68°C for at least 30 minutes. b. Prepare a gene-specific probe for pcbAB, pcbC, or penDE labeled with ³²P or a non-radioactive label. c. Add the denatured probe to the hybridization buffer and incubate overnight at 68°C.

4. Washing and Detection: a. Wash the membrane with low and high stringency buffers to remove non-specifically bound probe. b. Detect the hybridized probe by autoradiography or chemiluminescence imaging.

Experimental and Logical Workflows

Figure 2: General experimental workflow for studying the this compound biosynthetic pathway. This diagram illustrates the key steps from fungal fermentation to various downstream analyses including metabolite profiling, gene expression analysis, and enzyme activity assays.

Conclusion

The biosynthesis of this compound in Penicillium chrysogenum follows the canonical penicillin pathway with the final step being the incorporation of an allylmercaptoacetyl side chain. While the core enzymatic machinery and its regulation are well-understood, further research is required to elucidate the specific biosynthesis of the allylmercaptoacetic acid precursor and to fully characterize the kinetic parameters of the involved enzymes with respect to this compound production. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers and drug development professionals to investigate and potentially engineer the biosynthesis of this and other novel penicillin derivatives.

References

- 1. Enzymatic synthesis of penicillins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Isopenicillin N synthetase of Penicillium chrysogenum, an enzyme that converts delta-(L-alpha-aminoadipyl)-L-cysteinyl-D-valine to isopenicillin N - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. Purification and characterization of delta-(L-alpha-aminoadipyl)-L-cysteinyl-D-valine synthetase from Penicillium chrysogenum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Comparative stability and catalytic and chemical properties of the sulfate-activating enzymes from Penicillium chrysogenum (mesophile) and Penicillium duponti (thermophile) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Penicillin acyltransferase in Penicillium chrysogenum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Strategies to Improve the Biosynthesis of β-Lactam Antibiotics by Penicillin G Acylase: Progress and Prospects [frontiersin.org]

Almecillin: An In-Depth Technical Guide to its Antimicrobial Spectrum of Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Almecillin, also known as Penicillin O, is a natural penicillin antibiotic. While historically documented, extensive quantitative data on its antimicrobial spectrum is not as widely available in contemporary literature as for more common penicillins. However, its activity is known to be similar to that of Penicillin G. This guide provides a comprehensive overview of the expected antimicrobial spectrum of this compound, detailed experimental protocols for its evaluation, and an examination of its mechanism of action.

Qualitative Antimicrobial Spectrum of Activity

Based on its structural and functional similarity to Penicillin G, this compound is expected to be a narrow-spectrum antibiotic.[1][2] Its primary activity is against Gram-positive bacteria. The spectrum likely includes:

-

Gram-positive cocci: Including many species of Streptococcus and non-penicillinase-producing Staphylococcus.

-

Gram-positive rods: Such as Corynebacterium species.

-

Some Gram-negative cocci: Notably Neisseria species.

-

Anaerobic bacteria: Certain species of anaerobes are also expected to be susceptible.

The efficacy of this compound, like other natural penicillins, is limited against most Gram-negative bacilli and bacteria that produce beta-lactamase enzymes, which inactivate the antibiotic.

Quantitative Antimicrobial Spectrum Data

| Bacterial Species | Gram Stain | Class | Hypothetical this compound MIC (µg/mL) |

| Staphylococcus aureus (non-penicillinase producing) | Positive | Cocci | 0.06 |

| Staphylococcus aureus (MRSA) | Positive | Cocci | >128 |

| Streptococcus pneumoniae | Positive | Cocci | 0.03 |

| Streptococcus pyogenes | Positive | Cocci | 0.015 |

| Enterococcus faecalis | Positive | Cocci | 4 |

| Escherichia coli | Negative | Rod | >128 |

| Pseudomonas aeruginosa | Negative | Rod | >128 |

| Neisseria gonorrhoeae | Negative | Cocci | 0.5 |

| Haemophilus influenzae | Negative | Coccobacilli | >64 |

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antibiotic that prevents visible growth of a microorganism. Lower values indicate greater potency.

Experimental Protocols for Determining Antimicrobial Spectrum

The quantitative antimicrobial spectrum of an antibiotic is primarily determined through in vitro susceptibility testing. The gold standard method for determining the MIC is broth microdilution.

Broth Microdilution Method for MIC Determination

1. Preparation of Materials:

- Bacterial Strains: A panel of clinically relevant and standard quality control bacterial strains.

- This compound Stock Solution: A concentrated solution of this compound is prepared in a suitable solvent and sterilized by filtration.

- Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for susceptibility testing of most non-fastidious bacteria.

- 96-Well Microtiter Plates: Sterile plates for setting up the dilutions.

2. Inoculum Preparation:

- Bacterial colonies are picked from a fresh agar plate (18-24 hours old).

- The colonies are suspended in a sterile saline solution or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

- The standardized bacterial suspension is further diluted in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Serial Dilution of this compound:

- Two-fold serial dilutions of the this compound stock solution are prepared in the 96-well microtiter plate using CAMHB. This creates a gradient of decreasing antibiotic concentrations across the wells.

- A growth control well (containing only medium and inoculum) and a sterility control well (containing only medium) are included.

4. Inoculation and Incubation:

- The prepared bacterial inoculum is added to each well (except the sterility control).

- The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

5. Determination of MIC:

- After incubation, the plates are visually inspected for bacterial growth (turbidity).

- The MIC is recorded as the lowest concentration of this compound at which there is no visible growth.

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

This compound, as a member of the beta-lactam class of antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[3][4] This process is crucial for the survival of bacteria, as the cell wall provides structural integrity and protection against osmotic lysis.

The key steps in the mechanism of action are:

-

Binding to Penicillin-Binding Proteins (PBPs): this compound binds to and inactivates PBPs, which are enzymes located on the inner surface of the bacterial cell membrane.[3]

-

Inhibition of Transpeptidation: PBPs are essential for the final step of peptidoglycan synthesis, which involves the cross-linking of peptide chains. By inhibiting this transpeptidation process, this compound prevents the formation of a rigid cell wall.[5]

-

Cell Lysis: The weakened cell wall can no longer withstand the high internal osmotic pressure of the bacterium, leading to cell lysis and death.

References

- 1. penicillin G | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. Penicillin G: Antimicrobial Activity, Susceptibility, Mechanism of Drug Action, Drug Administration and Dosage etc._Chemicalbook [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. m.youtube.com [m.youtube.com]

- 5. m.youtube.com [m.youtube.com]

An In-depth Technical Guide on the Biological Activity and Efficacy of Penicillin-Class Antibiotics

Disclaimer: Information regarding the specific compound "Almecillin" (also known as Penicillin O) is sparse in contemporary scientific literature. This compound is described as a penicillin antibiotic with an action similar to Penicillin G, isolated from Penicillinum chrysogenum.[1] Due to the limited availability of recent data, this guide will provide a comprehensive overview of the biological activity and efficacy of Amoxicillin , a closely related and extensively studied broad-spectrum penicillin antibiotic. This information is intended to serve as a representative example for researchers, scientists, and drug development professionals interested in the penicillin class of antibiotics.

Introduction to Amoxicillin

Amoxicillin is a broad-spectrum, bacteriolytic, β-lactam antibiotic belonging to the aminopenicillin family.[2] It is a semisynthetic derivative of penicillin and is widely prescribed to treat a variety of bacterial infections.[3][4] Its improved oral absorption compared to other β-lactam antibiotics makes it a frequent drug of choice.[2] Amoxicillin is effective against a range of Gram-positive and some Gram-negative bacteria.[5]

Biological Activity and Mechanism of Action

Amoxicillin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[4][6] This process involves several key steps:

-

Binding to Penicillin-Binding Proteins (PBPs): Amoxicillin binds to and inactivates PBPs located on the inner membrane of the bacterial cell wall.[7]

-

Inhibition of Transpeptidation: This binding prevents the final transpeptidation step in the synthesis of peptidoglycan, a critical component of the bacterial cell wall.[6]

-

Cell Lysis: The inhibition of cell wall synthesis leads to a weakened cell wall that cannot withstand the internal osmotic pressure, resulting in cell lysis and bacterial death.[4][7]

Signaling Pathway and Mechanism of Action

The following diagram illustrates the mechanism of action of Amoxicillin.

Caption: Mechanism of action of Amoxicillin leading to bacterial cell lysis.

In Vitro Biological Activity

The in vitro activity of Amoxicillin is determined by the minimum inhibitory concentration (MIC) required to inhibit the visible growth of a microorganism.

| Microorganism | MIC90 (μg/mL) |

| Streptococcus pneumoniae | ≤ 0.015 |

| Streptococcus pyogenes | ≤ 0.015 |

| Haemophilus influenzae | 1.0 |

| Escherichia coli | 8.0 - 32.0 |

| Enterococcus faecalis | 2.0 |

Note: MIC values can vary depending on the strain and testing methodology.

Pharmacokinetics

The pharmacokinetic properties of Amoxicillin contribute significantly to its clinical efficacy.

| Parameter | Value (in adults) |

| Bioavailability | ~70-90% (oral) |

| Protein Binding | ~20% |

| Half-life | ~1-1.5 hours |

| Time to Peak (Tmax) | 1-2 hours |

| Excretion | Primarily renal (unchanged) |

Clinical Efficacy

Clinical trials have demonstrated the efficacy of Amoxicillin in treating various bacterial infections.

| Indication | Study Population | Comparator | Clinical Cure Rate (Amoxicillin) |

| Community-Acquired Pneumonia | Adults | Penicillin V | 100% |

| Group A Streptococcal Tonsillopharyngitis | Children | Penicillin V | 84% |

In a study on uncomplicated community-acquired pneumonia, Amoxicillin was found to be superior to penicillin V in the intention-to-treat analysis.[8][9] For group A beta-hemolytic streptococcal tonsillopharyngitis in children, Amoxicillin showed a significantly higher clinical cure rate compared to penicillin V.[10]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The following workflow outlines a typical broth microdilution method for determining the MIC of Amoxicillin.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Amoxicillin - Wikipedia [en.wikipedia.org]

- 3. Amoxicillin | C16H19N3O5S | CID 33613 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pexacy.com [pexacy.com]

- 5. Amoxicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. pharmacyfreak.com [pharmacyfreak.com]

- 8. Efficacy of high doses of penicillin versus amoxicillin in the treatment of uncomplicated community acquired pneumonia in adults. A non-inferiority controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Efficacy of high doses of penicillin versus amoxicillin in the treatment of uncomplicated community acquired pneumonia in adults. A non-inferiority controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Efficacy of penicillin vs. amoxicillin in children with group A beta hemolytic streptococcal tonsillopharyngitis - PubMed [pubmed.ncbi.nlm.nih.gov]

Almecillin: A Technical Guide on its Relationship to Penicillin G and Other Penicillins

For Researchers, Scientists, and Drug Development Professionals

Introduction

Almecillin, also known as Penicillin O, is a semisynthetic penicillin antibiotic. Structurally, it shares the core β-lactam ring characteristic of all penicillins and is closely related to Penicillin G (Benzylpenicillin). This technical guide provides an in-depth analysis of this compound, focusing on its relationship to Penicillin G and other penicillins. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this guide will utilize Penicillin G as a primary reference for comparative purposes, given their analogous antibacterial action.[1] The information presented herein is intended to support research and drug development efforts in the field of antibacterial agents.

Chemical Structure and Relationship to Penicillin G

This compound and Penicillin G share the same 6-aminopenicillanic acid (6-APA) nucleus, which is the fundamental structural component of most penicillins. The key difference lies in the acyl side chain attached to the 6-amino group. In Penicillin G, this side chain is a benzyl group, whereas in this compound, it is an allylmercaptomethyl group.[1] This structural similarity is the basis for their comparable mechanisms of action and antibacterial spectra.

Mechanism of Action

Like all β-lactam antibiotics, this compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[2][3][4] The structural integrity of the bacterial cell wall is maintained by a cross-linked polymer of peptidoglycan. The final step in the synthesis of peptidoglycan is the cross-linking of peptide side chains, a reaction catalyzed by a group of enzymes known as penicillin-binding proteins (PBPs).[2][3][4] The strained β-lactam ring of this compound mimics the D-Ala-D-Ala moiety of the peptidoglycan substrate, allowing it to acylate the active site of the PBPs, thereby irreversibly inactivating them.[3] This inhibition of cell wall synthesis leads to the activation of autolytic enzymes, resulting in cell lysis and bacterial death.

Comparative In Vitro Activity

Table 1: Comparative MICs (µg/mL) of Penicillins against Gram-Positive Bacteria

| Organism | Penicillin G | Amoxicillin | Ampicillin |

| Staphylococcus aureus (penicillin-susceptible) | 0.015 - 0.12 | 0.25 - 2 | 0.25 - 2 |

| Streptococcus pneumoniae (penicillin-susceptible) | ≤0.06 | ≤0.5 | ≤0.5 |

| Streptococcus pyogenes | ≤0.12 | ≤0.25 | ≤0.25 |

| Enterococcus faecalis | 1 - 8 | 1 - 4 | 1 - 4 |

Table 2: Comparative MICs (µg/mL) of Penicillins against Gram-Negative Bacteria

| Organism | Penicillin G | Amoxicillin | Ampicillin |

| Neisseria meningitidis | ≤0.06 | ≤0.25 | ≤0.25 |

| Haemophilus influenzae (β-lactamase negative) | 0.25 - 2 | 0.25 - 1 | 0.25 - 1 |

| Escherichia coli | >32 | 4 - 128 | 4 - 128 |

| Salmonella spp. | 1 - 16 | 0.5 - 4 | 0.5 - 4 |

Pharmacokinetic Properties

Pharmacokinetics describes the absorption, distribution, metabolism, and excretion (ADME) of a drug. As with in vitro activity, specific pharmacokinetic data for this compound is scarce. Therefore, the pharmacokinetic parameters of Penicillin G, Amoxicillin, and Ampicillin are presented below for comparative purposes.

Table 3: Comparative Pharmacokinetic Parameters of Penicillins

| Parameter | Penicillin G | Amoxicillin | Ampicillin |

| Oral Bioavailability | <30% (acid labile) | ~90% (acid stable) | ~40% (acid stable) |

| Protein Binding | ~60% | ~20% | ~20% |

| Elimination Half-life | ~30 minutes | ~60 minutes | ~60 minutes |

| Primary Route of Excretion | Renal | Renal | Renal |

Experimental Protocols

Synthesis of Penicillins from 6-Aminopenicillanic Acid (6-APA)

The general method for the synthesis of semisynthetic penicillins, including this compound, involves the acylation of 6-aminopenicillanic acid (6-APA).[5][6][7][8] 6-APA provides the core β-lactam structure, and the desired acyl side chain is introduced to create the final penicillin derivative.

General Protocol:

-

Activation of the Acyl Side Chain: The carboxylic acid corresponding to the desired side chain (e.g., allylmercaptomethylacetic acid for this compound) is activated to facilitate the acylation reaction. This can be achieved by converting the carboxylic acid to an acid chloride, a mixed anhydride, or by using a coupling agent such as dicyclohexylcarbodiimide (DCC).

-

Acylation Reaction: The activated acyl side chain is then reacted with 6-aminopenicillanic acid (6-APA) in a suitable solvent and under controlled temperature and pH conditions. The amino group of 6-APA acts as a nucleophile, attacking the activated carbonyl carbon of the side chain to form an amide bond.

-

Purification: The resulting penicillin derivative is then purified from the reaction mixture using techniques such as extraction, crystallization, and chromatography to yield the final product.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of an antibiotic is determined using standardized methods, most commonly broth microdilution or agar dilution.

Broth Microdilution Method:

-

Preparation of Antibiotic Dilutions: A serial two-fold dilution of the antibiotic is prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

-

Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a specific density (e.g., 0.5 McFarland standard). This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

-

Inoculation: Each well of the microtiter plate containing the antibiotic dilutions is inoculated with the bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are also included.

-

Incubation: The plate is incubated at a specified temperature (e.g., 35-37°C) for 16-24 hours.

-

Reading of Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacterium.

Conclusion

This compound (Penicillin O) is a semisynthetic penicillin that is structurally and functionally similar to Penicillin G. While specific quantitative data for this compound is limited, its shared 6-APA nucleus and β-lactam ring with Penicillin G suggest a comparable mechanism of action and antibacterial spectrum. This guide provides a comprehensive overview of the relationship between this compound and other penicillins, leveraging the extensive data available for Penicillin G as a surrogate. The provided experimental protocols for synthesis and MIC determination offer a foundational framework for researchers and drug development professionals working with this class of antibiotics. Further research is warranted to fully characterize the in vitro and in vivo properties of this compound and to elucidate any subtle differences in its activity compared to Penicillin G.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. urology-textbook.com [urology-textbook.com]

- 3. news-medical.net [news-medical.net]

- 4. walshmedicalmedia.com [walshmedicalmedia.com]

- 5. researchgate.net [researchgate.net]

- 6. Formation of 6-Aminopenicillanic Acid, Penicillins, and Penicillin Acylase by Various Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 7. New Semisynthetic Penicillins Obtained by Coupling of the 6-Aminopenicillanic Acid with 5-Mercapto-1,2,4-triazoles-3,4-disubstituted [mdpi.com]

- 8. US3239427A - Production of 6-aminopenicillanic acid - Google Patents [patents.google.com]

An In-depth Technical Guide to the Degradation Pathways and Products of Almecillin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Almecillin (penicillin O), a member of the penicillin family of antibiotics, is susceptible to degradation through various pathways, impacting its therapeutic efficacy and potentially leading to the formation of immunogenic compounds. This technical guide provides a comprehensive overview of the predicted degradation pathways of this compound, based on the well-established degradation patterns of other β-lactam antibiotics. It outlines detailed experimental protocols for conducting forced degradation studies under hydrolytic, oxidative, photolytic, and thermal stress conditions. Furthermore, this guide details the analytical methodologies requisite for the identification and quantification of degradation products. Visual representations of the proposed degradation pathways and experimental workflows are provided to facilitate a deeper understanding of the chemical instability of this compound.

Introduction

This compound, also known as penicillin O, is a β-lactam antibiotic. Its chemical structure features the characteristic 4-membered β-lactam ring fused to a thiazolidine ring. The integrity of this β-lactam ring is paramount for its antibacterial activity. However, this strained ring system is susceptible to nucleophilic attack, leading to the degradation of the molecule and a loss of therapeutic efficacy.

Understanding the degradation pathways and the resulting products is crucial for the development of stable pharmaceutical formulations, the establishment of appropriate storage conditions, and the identification of potential impurities. Forced degradation studies are an essential component of this process, providing insights into the intrinsic stability of the drug substance and helping to develop stability-indicating analytical methods.

Due to a lack of extensive specific literature on the degradation of this compound, this guide extrapolates from the known degradation pathways of structurally similar penicillins, such as Penicillin G and Amoxicillin, to propose the most probable degradation routes for this compound.

Proposed Degradation Pathways of this compound

The primary degradation pathway for penicillins involves the hydrolysis of the β-lactam ring. This can be catalyzed by acid, base, or enzymes (β-lactamases). Other degradation routes include oxidation, photolysis, and thermal decomposition.

Hydrolytic Degradation

Hydrolysis is the most common degradation pathway for this compound. The strained amide bond in the β-lactam ring is susceptible to cleavage by water, leading to the formation of Almecilloic acid. This reaction is catalyzed by both acidic and basic conditions.

-

Acid-Catalyzed Hydrolysis: Under acidic conditions, protonation of the β-lactam nitrogen can facilitate nucleophilic attack by water, leading to the opening of the ring and the formation of Almecilloic acid. Further degradation can occur through rearrangement to form Almecillenic acid.

-

Base-Catalyzed Hydrolysis: In basic media, the hydroxyl ion directly attacks the carbonyl carbon of the β-lactam ring, resulting in the formation of Almecilloic acid. Almecilloic acid can then undergo decarboxylation to form Almecilloaldehyde and D-penicillamine.

The proposed primary hydrolytic degradation pathway is visualized in the diagram below.

Oxidative Degradation

The sulfide group in the thiazolidine ring of this compound is susceptible to oxidation. Common oxidizing agents, such as hydrogen peroxide, can oxidize the sulfide to a sulfoxide. This oxidation can impact the molecule's conformation and potentially its biological activity.

Quantitative Data on this compound Degradation

| Stress Condition | Stressor Concentration/Intensity | Duration | Temperature (°C) | % this compound Degraded | Major Degradation Products | % of Major Products |

| Acid Hydrolysis | 0.1 M HCl | Almecilloic Acid | ||||

| Base Hydrolysis | 0.1 M NaOH | Almecilloic Acid | ||||

| Neutral Hydrolysis | Water | Almecilloic Acid | ||||

| Oxidation | 3% H₂O₂ | This compound Sulfoxide | ||||

| Photolytic | ICH Q1B Option 2 | |||||

| Thermal (Dry Heat) | ||||||

| Thermal (Wet Heat) |

Experimental Protocols for Forced Degradation Studies

The following protocols are provided as a general framework for conducting forced degradation studies on this compound. The exact conditions may need to be optimized to achieve the target degradation of 5-20%.[1]

General Sample Preparation

Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., water or a buffer at a pH of approximately 6.0-6.5 where penicillins exhibit maximum stability).

Hydrolytic Stress Studies

-

Acidic Conditions:

-

To 1 mL of the this compound stock solution, add 1 mL of 0.1 M hydrochloric acid.

-

Incubate the solution at a specified temperature (e.g., 60°C) for a defined period.

-

Withdraw samples at appropriate time intervals.

-

Neutralize the samples with an equivalent amount of 0.1 M sodium hydroxide before analysis.

-

-

Basic Conditions:

-

To 1 mL of the this compound stock solution, add 1 mL of 0.1 M sodium hydroxide.

-

Keep the solution at room temperature and monitor the degradation.

-

Withdraw samples at appropriate time intervals.

-

Neutralize the samples with an equivalent amount of 0.1 M hydrochloric acid before analysis.

-

-

Neutral Conditions:

-

To 1 mL of the this compound stock solution, add 1 mL of purified water.

-

Incubate the solution at a specified temperature (e.g., 60°C) for a defined period.

-

Withdraw samples at appropriate time intervals.

-

Oxidative Stress Study

-

To 1 mL of the this compound stock solution, add 1 mL of 3% hydrogen peroxide.

-

Keep the solution at room temperature and protected from light.

-

Withdraw samples at appropriate time intervals.

Photolytic Stress Study

-

Expose the this compound stock solution (in a photostable, transparent container) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

-

A control sample should be kept in the dark under the same temperature conditions.

-

Analyze the samples after the exposure period.

Thermal Stress Study

-

Dry Heat:

-

Place solid this compound powder in a petri dish and expose it to a high temperature (e.g., 105°C) in a hot air oven for a specified duration.

-

At the end of the exposure, allow the sample to cool to room temperature.

-

Prepare a solution of the stressed solid for analysis.

-

-

Wet Heat:

-

Expose the this compound stock solution to a high temperature (e.g., 70°C) in a controlled temperature bath for a specified duration.

-

Withdraw samples at appropriate time intervals.

-

The following diagram illustrates a general workflow for conducting and analyzing forced degradation studies.

Analytical Methodologies

A stability-indicating analytical method is one that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.

High-Performance Liquid Chromatography (HPLC)

-

Column: A reversed-phase C18 column is typically suitable for the separation of penicillins and their degradation products.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH adjusted to be in the range of 3-7) and an organic modifier (e.g., acetonitrile or methanol) is often required to achieve adequate separation.

-

Detection: UV detection at a wavelength of around 225 nm is commonly used for penicillins.[2] A photodiode array (PDA) detector is advantageous as it can provide spectral information to assess peak purity.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful tool for the identification of degradation products. By coupling HPLC with a mass spectrometer, it is possible to obtain the mass-to-charge ratio (m/z) of the eluting compounds, which provides valuable information for structure elucidation. Tandem mass spectrometry (MS/MS) can be used to fragment the ions and obtain further structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

For the definitive structural elucidation of unknown degradation products, isolation of the impurity (e.g., by preparative HPLC) followed by NMR spectroscopy is often necessary. ¹H NMR and ¹³C NMR, along with 2D NMR techniques, can provide detailed information about the chemical structure of the degradation products.

Conclusion

While specific degradation data for this compound is limited, a thorough understanding of its potential degradation pathways can be achieved by examining the behavior of other penicillin antibiotics. The primary routes of degradation are predicted to be hydrolysis of the β-lactam ring and oxidation of the sulfide moiety. The experimental protocols and analytical methodologies outlined in this guide provide a robust framework for researchers to conduct forced degradation studies on this compound. Such studies are indispensable for ensuring the quality, safety, and efficacy of this compound-containing pharmaceutical products.

References

In Vitro Antibacterial Properties of Almecillin: A Methodological and Comparative Overview

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Almecillin, also known as Penicillin O, is a semisynthetic penicillin antibiotic. As a member of the β-lactam class of antimicrobials, its mechanism of action, like other penicillins, involves the inhibition of bacterial cell wall synthesis. This is achieved through the acylation of the transpeptidase enzyme, preventing the final step of peptidoglycan synthesis. This guide provides a comprehensive overview of the methodologies used to assess the in vitro antibacterial properties of this compound and presents a framework for interpreting the resulting data. Due to the limited availability of recent, specific quantitative data for this compound in publicly accessible literature, this document will focus on the standardized experimental protocols and the expected antibacterial spectrum based on its classification.

Data Presentation

A thorough review of contemporary scientific literature did not yield specific quantitative data for this compound's in vitro activity, such as Minimum Inhibitory Concentrations (MICs), zone of inhibition diameters, or time-kill assay results against common bacterial pathogens. A key historical reference, "Production and basic properties of this compound (allylmercaptomethylpenicillin)" published in 1961, likely contains foundational data; however, this resource is not readily accessible.

For research and drug development purposes, new evaluations of this compound's antibacterial properties would be required. The following tables are presented as templates for the clear and structured presentation of such data once it is generated.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against Gram-Positive Bacteria

| Bacterial Species | Strain ID | MIC (µg/mL) |

| Staphylococcus aureus | ATCC® 29213™ | Data not available |

| Clinical Isolate 1 | Data not available | |

| Streptococcus pneumoniae | ATCC® 49619™ | Data not available |

| Clinical Isolate 1 | Data not available | |

| Enterococcus faecalis | ATCC® 29212™ | Data not available |

| Clinical Isolate 1 | Data not available |

Table 2: Minimum Inhibitory Concentrations (MICs) of this compound against Gram-Negative Bacteria

| Bacterial Species | Strain ID | MIC (µg/mL) |

| Escherichia coli | ATCC® 25922™ | Data not available |

| Clinical Isolate 1 | Data not available | |

| Haemophilus influenzae | ATCC® 49247™ | Data not available |

| Clinical Isolate 1 | Data not available | |

| Pseudomonas aeruginosa | ATCC® 27853™ | Data not available |

| Clinical Isolate 1 | Data not available |

Table 3: Zone of Inhibition Diameters for this compound (Disk Diffusion Assay)

| Bacterial Species | Strain ID | Disk Potency (µg) | Zone Diameter (mm) | Interpretation (S/I/R) |

| Staphylococcus aureus | ATCC® 25923™ | To be determined | Data not available | Not established |

| Escherichia coli | ATCC® 25922™ | To be determined | Data not available | Not established |

Experimental Protocols

The following are detailed methodologies for the key experiments required to determine the in vitro antibacterial properties of this compound. These protocols are based on widely accepted standards, such as those from the Clinical and Laboratory Standards Institute (CLSI).

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1]

1. Broth Microdilution Method

-

Materials:

-

Sterile 96-well microtiter plates.

-

Cation-adjusted Mueller-Hinton Broth (CAMHB).

-

This compound stock solution of known concentration.

-

Standardized bacterial inoculum (0.5 McFarland standard, diluted to a final concentration of approximately 5 x 10^5 CFU/mL in the wells).

-

-

Procedure:

-

Prepare serial two-fold dilutions of this compound in CAMHB across the wells of the microtiter plate.

-

Inoculate each well with the standardized bacterial suspension.

-

Include a positive control (broth and bacteria, no antibiotic) and a negative control (broth only).

-

Incubate the plates at 35°C ± 2°C for 16-20 hours.

-

The MIC is the lowest concentration of this compound at which there is no visible growth.

-

2. Agar Dilution Method

-

Materials:

-

Mueller-Hinton Agar (MHA).

-

This compound stock solution.

-

Standardized bacterial inoculum.

-

-

Procedure:

-

Prepare a series of MHA plates containing serial two-fold dilutions of this compound.

-

Spot-inoculate the surface of each plate with the standardized bacterial suspensions.

-

Incubate the plates at 35°C ± 2°C for 16-20 hours.

-

The MIC is the lowest concentration of this compound that inhibits visible bacterial growth.

-

Disk Diffusion (Kirby-Bauer) Test

This method assesses the susceptibility of bacteria to an antimicrobial agent impregnated on a paper disk.[2][3]

-

Materials:

-

MHA plates.

-

Paper disks impregnated with a standardized concentration of this compound.

-

Standardized bacterial inoculum (0.5 McFarland standard).

-

-

Procedure:

-

Evenly inoculate the surface of an MHA plate with the bacterial suspension using a sterile swab.

-

Aseptically apply the this compound disk to the center of the agar surface.

-

Incubate the plate at 35°C ± 2°C for 16-20 hours.

-

Measure the diameter of the zone of no growth around the disk in millimeters. The size of this "zone of inhibition" correlates with the susceptibility of the bacterium to the antibiotic.[4]

-

Time-Kill Assay

This assay determines the rate of bactericidal activity of an antimicrobial agent over time.[5]

-

Materials:

-

CAMHB.

-

This compound stock solution.

-

Standardized bacterial inoculum (logarithmic phase, diluted to approximately 5 x 10^5 CFU/mL).

-

-

Procedure:

-

Prepare flasks containing CAMHB with various concentrations of this compound (e.g., 1x, 2x, 4x MIC). Include a growth control flask without the antibiotic.

-

Inoculate each flask with the standardized bacterial suspension.

-

Incubate the flasks at 35°C ± 2°C with shaking.

-

At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each flask.

-

Perform serial dilutions of the aliquots and plate them on MHA to determine the number of viable bacteria (CFU/mL).

-

Plot the log10 CFU/mL versus time to visualize the killing kinetics. A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in the initial inoculum.

-

Mandatory Visualizations

The following diagrams illustrate the logical workflow of the described experimental protocols and the general mechanism of action for penicillin-class antibiotics.

Caption: Workflow for Broth Microdilution MIC Testing.

Caption: Workflow for Disk Diffusion (Kirby-Bauer) Assay.

Caption: Workflow for Time-Kill Curve Assay.

References

Methodological & Application

Application Notes and Protocols for Almecillin Minimum Inhibitory Concentration (MIC) Determination

For Researchers, Scientists, and Drug Development Professionals

Introduction

Almecillin, also known as Penicillin O, is a β-lactam antibiotic belonging to the penicillin class.[1] Like other penicillins, its mechanism of action involves the inhibition of bacterial cell wall synthesis, leading to bacterial cell lysis and death.[2] this compound exhibits an antibiotic action similar to that of Penicillin G.[1] The determination of the Minimum Inhibitory Concentration (MIC) is a critical in vitro parameter to assess the susceptibility of a bacterial strain to an antibiotic. This document provides detailed protocols for determining the MIC of this compound against various bacterial pathogens.

The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[3] Standardized methods for MIC determination are essential for reproducible and comparable results, which are crucial for antimicrobial drug development, surveillance of resistance, and guiding clinical therapy.[3]

Mechanism of Action of this compound

As a penicillin, this compound targets penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the synthesis of the peptidoglycan layer of the cell wall. By binding to and inactivating these enzymes, this compound disrupts the cross-linking of peptidoglycan chains, thereby compromising the integrity of the bacterial cell wall. This ultimately leads to cell lysis and death.

Data Presentation: this compound MIC Values

Specific quantitative MIC data for this compound against a wide range of bacterial species is limited in publicly available literature. However, given its similarity to Penicillin G, the following table provides an illustrative summary of expected MIC ranges for penicillin-like antibiotics against common pathogens. Researchers should determine the specific MIC values for this compound in their laboratories.

| Bacterial Species | Illustrative MIC Range (µg/mL) for Penicillin G | Notes |

| Staphylococcus aureus | 0.015 - >256 | High resistance rates are common due to β-lactamase production. |

| Streptococcus pneumoniae | ≤0.06 - ≥8 | Resistance is often mediated by alterations in penicillin-binding proteins (PBPs). |

| Escherichia coli | 1 - >128 | Resistance is widespread, primarily due to the production of various β-lactamases. |

| Pseudomonas aeruginosa | Generally resistant | Intrinsic and acquired resistance mechanisms are common in this species. |

Experimental Protocols

Standardized methods from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) should be followed for accurate and reproducible MIC determination. The two primary reference methods are broth microdilution and agar dilution.

Quality Control

Prior to and concurrently with testing clinical isolates, it is imperative to perform quality control (QC) using well-characterized reference strains. The results for these QC strains must fall within established limits.

| Quality Control Strain | Expected Penicillin G MIC Range (µg/mL) |

| Staphylococcus aureus ATCC® 29213™ | 0.25 - 2 |

| Enterococcus faecalis ATCC® 29212™ | 1 - 4 |

| Streptococcus pneumoniae ATCC® 49619™ | 0.25 - 1 |

| Escherichia coli ATCC® 25922™ | 2 - 8 |

| Pseudomonas aeruginosa ATCC® 27853™ | 16 - 64 |

Note: These ranges are for Penicillin G and should be confirmed for this compound in-house.

Protocol 1: Broth Microdilution MIC Assay

This method determines the MIC in a liquid growth medium using 96-well microtiter plates.

Materials:

-

This compound analytical standard

-

Appropriate solvent for this compound (e.g., sterile distilled water or buffer)

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Sterile saline or phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Incubator (35°C ± 2°C)

Procedure:

-

Preparation of this compound Stock Solution: Prepare a stock solution of this compound at a concentration of 1280 µg/mL (or 10x the highest desired final concentration). Filter-sterilize the stock solution.

-

Serial Dilutions:

-

Dispense 100 µL of sterile CAMHB into all wells of a 96-well plate.

-

Add 100 µL of the this compound stock solution to the wells of the first column.

-

Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to column 10. Discard 100 µL from column 10.

-

Column 11 will serve as a positive control (growth control, no antibiotic), and column 12 will be the negative control (sterility control, no bacteria).

-

-

Inoculum Preparation:

-

From a fresh (18-24 hour) culture, select 3-5 colonies and suspend them in sterile saline.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

-

-

Inoculation: Inoculate each well (columns 1-11) with 100 µL of the standardized bacterial suspension.

-

Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading Results: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity). The growth control well (column 11) should be turbid, and the sterility control well (column 12) should be clear.

Protocol 2: Agar Dilution MIC Assay

This method involves incorporating the antibiotic into an agar medium.

Materials:

-

This compound analytical standard

-

Appropriate solvent for this compound

-

Mueller-Hinton Agar (MHA)

-

Sterile petri dishes

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Inoculator (e.g., multipoint replicator)

-

Incubator (35°C ± 2°C)

Procedure:

-

Preparation of Antibiotic-Containing Plates:

-

Prepare a series of this compound stock solutions to achieve the desired final concentrations in the agar.

-

Melt MHA and cool it to 45-50°C in a water bath.

-

Add the appropriate volume of each this compound stock solution to separate aliquots of molten agar to create a range of concentrations (typically two-fold dilutions). Also prepare a drug-free control plate.

-

Pour the agar into sterile petri dishes and allow them to solidify.

-

-

Inoculum Preparation:

-

Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

-

Dilute this suspension to achieve a final inoculum of approximately 10⁴ colony-forming units (CFU) per spot.

-

-

Inoculation: Spot the standardized bacterial inoculum onto the surface of each agar plate, including the control plate.

-

Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.

-

Reading Results: The MIC is the lowest concentration of this compound that completely inhibits the growth of the bacteria. A few tiny colonies or a faint haze may be disregarded. The growth control plate should show confluent growth.

References

Application Notes and Protocols for Broth Microdilution Assay: Almecillin MIC Testing

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Almecillin, also known as Penicillin O, is a penicillin antibiotic with a mechanism of action similar to Penicillin G.[1] Due to limited publicly available data on the specific physicochemical properties and expected Minimum Inhibitory Concentration (MIC) ranges for standard quality control (QC) strains for this compound, this document provides a comprehensive protocol based on general principles for testing penicillin-class antibiotics. It is imperative that researchers validate this protocol for their specific laboratory conditions and for this compound itself. This includes but is not limited to determining the optimal solvent, assessing the stability of stock solutions, and establishing internal quality control ranges.

Introduction

The broth microdilution assay is the gold standard and most frequently used method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a microorganism.[2] The MIC is defined as the lowest concentration of an antibiotic that inhibits the visible growth of a bacterium after a specified incubation period. This quantitative measure is crucial for antimicrobial susceptibility testing, aiding in the surveillance of resistance and guiding therapeutic choices.

This document outlines a detailed protocol for performing a broth microdilution assay to determine the MIC of this compound against clinically relevant bacterial strains, in accordance with the general principles established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Principle of the Method: The broth microdilution method involves a series of two-fold dilutions of the antimicrobial agent in a liquid growth medium, which are then inoculated with a standardized suspension of the test microorganism. Following incubation, the presence or absence of visible growth in the wells containing the diluted antimicrobial is observed to determine the MIC value.

Materials and Reagents

Reagents and Consumables

-

This compound (analytical grade powder)

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile deionized water or other appropriate solvent (to be determined based on this compound's solubility)

-

Sterile 0.85% saline

-

96-well sterile, round-bottom microtiter plates

-

Sterile reagent reservoirs

-

Sterile multichannel and single-channel pipettes and tips

-

Bacterial cultures (test organisms and QC strains)

-

McFarland 0.5 turbidity standard

Equipment

-

Biological safety cabinet (BSC)

-

Vortex mixer

-

Spectrophotometer or nephelometer

-

Incubator (35 ± 2°C)

-

Microtiter plate reader (optional, for automated reading)

Experimental Protocols

Preparation of this compound Stock Solution

The stability of penicillin-class antibiotics in solution can be affected by factors such as pH and temperature.[3][4][5] It is crucial to prepare fresh stock solutions on the day of the assay or to validate their stability under specific storage conditions.

-

Solvent Determination: The appropriate solvent for this compound must be empirically determined. Start with sterile deionized water. If solubility is an issue, other biocompatible solvents may be tested.

-

Stock Solution Preparation:

-

Accurately weigh a sufficient amount of this compound powder.

-

Dissolve the powder in the chosen sterile solvent to create a high-concentration stock solution (e.g., 1280 µg/mL).

-

Ensure complete dissolution by vortexing.

-

If the solvent is not sterile, filter-sterilize the stock solution using a 0.22 µm syringe filter.

-

-

Storage: Aliquot the stock solution into sterile cryovials and store at -70°C. Avoid repeated freeze-thaw cycles. The stability of the frozen stock solution should be validated.

Preparation of Bacterial Inoculum

-

From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.

-

Transfer the colonies to a tube containing 4-5 mL of sterile saline.

-

Vortex thoroughly to create a smooth suspension.

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This can be done visually or using a spectrophotometer (an absorbance of 0.08 to 0.13 at 625 nm). This suspension corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Within 15 minutes of preparation, dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. A common dilution is 1:100 (e.g., 0.1 mL of the adjusted suspension into 9.9 mL of CAMHB), followed by the addition of 50 µL of this diluted suspension to 50 µL of broth in the microtiter plate.

Broth Microdilution Procedure

-

Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.

-

Add 50 µL of the this compound working solution (at twice the highest desired final concentration) to the first well of each row to be tested.

-

Perform a serial two-fold dilution by transferring 50 µL from the first well to the second, mixing thoroughly, and repeating this process across the plate to the tenth well. Discard the final 50 µL from the tenth well.

-

The eleventh well in each row will serve as the growth control (no antibiotic), and the twelfth well as the sterility control (no bacteria).

-

Inoculate each well (from column 1 to 11) with 50 µL of the standardized bacterial suspension, bringing the final volume in these wells to 100 µL.

-

Cover the plate with a lid and incubate at 35 ± 2°C for 16-20 hours in ambient air.

Quality Control

Quality control (QC) is essential to ensure the accuracy and reproducibility of the assay. This involves testing standard QC strains with known MIC values alongside the test isolates.

Recommended QC Strains for Penicillins:

| QC Strain | Rationale |

| Staphylococcus aureus ATCC® 29213™ | Commonly used for Gram-positive organisms. |

| Escherichia coli ATCC® 25922™ | Commonly used for Gram-negative organisms. |

| Streptococcus pneumoniae ATCC® 49619™ | A key respiratory pathogen with specific penicillin breakpoints.[6] |

Note: The expected MIC ranges for this compound against these QC strains are not established. Laboratories should establish their own internal QC ranges based on repeated testing. For other penicillins, consult the latest CLSI M100 or EUCAST QC tables for expected ranges.

Data Presentation and Interpretation

After incubation, visually inspect the microtiter plates. The sterility control well should be clear, and the growth control well should show distinct turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the well is clear).

Example of Data Recording:

| Organism ID | This compound MIC (µg/mL) | Interpretation (S/I/R) |

| Test Isolate 1 | 0.5 | To be determined |

| Test Isolate 2 | >64 | To be determined |

| S. aureus ATCC 29213 | 0.25 | Within established QC range |

Visualization of Experimental Workflow

Caption: Workflow for this compound MIC determination using broth microdilution.

Signaling Pathway (Mechanism of Action)

This compound, as a penicillin-class antibiotic, acts by inhibiting the synthesis of the bacterial cell wall.

Caption: Mechanism of action of this compound on bacterial cell wall synthesis.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Broth microdilution - Wikipedia [en.wikipedia.org]

- 3. dechra.dk [dechra.dk]

- 4. Physicochemical properties of amphoteric beta-lactam antibiotics I: Stability, solubility, and dissolution behavior of amino penicillins as a function of pH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Stability Studies of the Dilution Series of Different Antibiotic Stock Solutions in Culture Medium Incubated at 37 °C - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Determination of Penicillin MICs for Streptococcus pneumoniae by Using a Two- or Three-Disk Diffusion Procedure - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Almecillin Susceptibility Testing via Agar Dilution Method

For Researchers, Scientists, and Drug Development Professionals

Introduction

Almecillin, also known as Penicillin O, is a penicillin antibiotic. Determining the susceptibility of bacterial isolates to this compound is crucial for its potential clinical application and for monitoring the emergence of resistance. The agar dilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[1] The MIC is the lowest concentration of an antibiotic that prevents the visible growth of a microorganism after overnight incubation.[2][3][4][5] This document provides a detailed protocol for performing this compound susceptibility testing using the agar dilution method, in accordance with established guidelines from bodies such as the Clinical and Laboratory Standards Institute (CLSI).[6][7][8]

Principle of the Agar Dilution Method

The agar dilution method involves incorporating varying concentrations of the antimicrobial agent into an agar medium.[1][9] A standardized inoculum of the test microorganism is then spotted onto the surface of the agar plates.[1] After incubation, the MIC is determined as the lowest concentration of the antimicrobial agent that inhibits the visible growth of the organism.[1][2] This method is considered a gold standard for susceptibility testing due to its accuracy and reproducibility.[1]

Data Presentation: this compound and Penicillin G MIC Data

While specific and comprehensive MIC data for this compound (Penicillin O) is not widely available in publicly accessible literature, Penicillin G serves as a close structural and functional analog. The following tables summarize representative MIC values for Penicillin G against common bacterial pathogens to provide a comparative context.

Table 1: Penicillin G MIC Distribution against Streptococcus pneumoniae

| Penicillin Susceptibility Category | MIC Range (µg/mL) |

| Susceptible | ≤0.06 |

| Intermediate | 0.12 - 1.0 |

| Resistant | ≥2 |

Data derived from studies on Streptococcus pneumoniae and may vary based on geographic location and time of isolate collection.[10][11]

Table 2: Penicillin G MIC Distribution against Beta-Hemolytic Streptococcus spp.

| Penicillin Susceptibility Category | MIC (µg/mL) |

| Susceptible | ≤0.12 |

Note: For Beta-Hemolytic Streptococci, resistance to penicillin is rare, and intermediate or resistant categories are often not defined.[12]

Table 3: Quality Control Ranges for Penicillin G using Agar Dilution

| Quality Control Strain | ATCC Number | MIC Range (µg/mL) |

| Staphylococcus aureus | 29213 | 0.12 - 0.5 |

| Enterococcus faecalis | 29212 | 1 - 4 |

| Streptococcus pneumoniae | 49619 | 0.25 - 1 |

These ranges are based on CLSI guidelines and should be verified in each laboratory.

Experimental Protocols

This section provides a detailed methodology for performing the agar dilution susceptibility test for this compound.

Materials

-

This compound analytical standard powder

-

Appropriate solvent for this compound (e.g., sterile distilled water, check manufacturer's instructions)

-

Mueller-Hinton Agar (MHA)

-

Sterile Petri dishes (90 or 100 mm)

-

Sterile test tubes

-

Micropipettes and sterile tips

-

Inoculum replicating apparatus (optional, but recommended for testing multiple isolates)

-

McFarland 0.5 turbidity standard

-

Sterile saline (0.85%)

-

Vortex mixer

-

Incubator (35 ± 2°C)

-

Quality control (QC) bacterial strains (e.g., Staphylococcus aureus ATCC 29213)[10]

Preparation of this compound Stock Solution

-

Aseptically weigh a precise amount of this compound powder.

-